Crystal Packing Architecture: cis-(1R*,2S*) Displays Antiparallel Heterochiral Chains (P2₁/c) While trans-(1R*,2R*) Forms Polar Parallel Homochiral Chains (Pca2₁)
Single-crystal X-ray diffraction of six stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides reveals that the cis diastereomer (I, 1R*,2S*-2-hydroxy-1-cyclopentanecarboxamide) crystallizes in the centrosymmetric space group P2₁/c with heterochiral chains organized in an antiparallel array (designated 'hea') [1]. In contrast, the trans diastereomer (II, 1R*,2R*-2-hydroxy-1-cyclopentanecarboxamide) crystallizes in the polar space group Pca2₁, with parallel homochiral chains (designated 'hop') [1]. These two fundamentally different hydrogen-bonding architectures arise solely from the relative stereochemistry at C1 and C2, and are predictive of macroscopic properties such as crystal polarity and mechanical behavior.
| Evidence Dimension | Crystal space group and hydrogen-bonding supramolecular synthon |
|---|---|
| Target Compound Data | Space group P2₁/c; heterochiral chains in antiparallel array (hea); unit cell a=11.693 Å, b=7.225 Å, c=7.902 Å, β=103.7° |
| Comparator Or Baseline | trans-(1R*,2R*)-2-hydroxy-1-cyclopentanecarboxamide: Space group Pca2₁; parallel homochiral chains (hop) |
| Quantified Difference | Different space group (P2₁/c vs Pca2₁); different hydrogen-bonding pattern (antiparallel heterochiral vs parallel homochiral); cis is centrosymmetric, trans is polar |
| Conditions | X-ray crystallography at 293 K, Cu Kα radiation (λ=1.54178 Å); racemic crystals of optically active molecules |
Why This Matters
The distinct crystal packing directly impacts solid-state stability, dissolution behavior, and formulation reproducibility—critical parameters for procurement decisions in pharmaceutical development where polymorph control is essential.
- [1] Kálmán A, Argay G, Fábián L, Bernáth G, Fülöp F. Basic forms of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds in the racemic crystal structures of six disubstituted and trisubstituted cyclopentane derivatives. Acta Crystallographica Section B. 2001;57:539-550. doi:10.1107/S0108768101006723 View Source
